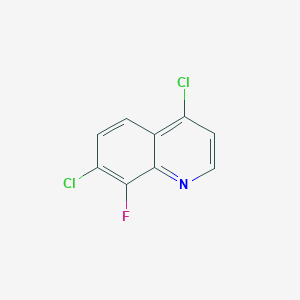

4,7-Dichloro-8-fluoroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,7-dichloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJODNMPMHKCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,7-Dichloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel halogenated quinoline derivative, 4,7-Dichloro-8-fluoroquinoline. Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of fluorine at the C-8 position, in conjunction with chlorine atoms at C-4 and C-7, is anticipated to significantly modulate the physicochemical and pharmacological properties of the quinoline ring, offering new avenues for drug discovery and development. This document outlines a proposed synthetic pathway based on the well-established Gould-Jacobs reaction, detailing the rationale behind the strategic choice of precursors and reaction conditions. Furthermore, a thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR) and mass spectrometry fragmentation patterns, providing a foundational reference for researchers venturing into the synthesis and application of this and structurally related compounds.

Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline framework is a privileged scaffold in drug discovery, present in a wide array of pharmaceuticals with diverse therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][4] The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules can profoundly influence their biological activity. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

The target molecule, this compound, combines the established pharmacological relevance of the 4,7-dichloroquinoline core, a key intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, with the potential benefits of an 8-fluoro substitution.[5] This structural modification is hypothesized to engender novel biological activities and potentially overcome resistance mechanisms associated with existing quinoline-based drugs. This guide serves as a technical resource for the chemical community, providing a robust starting point for the synthesis and exploration of this promising new chemical entity.

Proposed Synthesis of this compound

While a specific literature procedure for the synthesis of this compound is not yet established, a highly plausible and efficient route can be designed based on the venerable Gould-Jacobs reaction .[6] This reaction is a powerful method for the construction of the quinoline ring system from an aniline derivative and a malonic ester derivative.[6]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of this compound points to 7-chloro-8-fluoro-4-hydroxyquinoline as a key intermediate. This intermediate can be accessed via the Gould-Jacobs cyclization of a suitably substituted aniline, namely 2-fluoro-5-chloroaniline , with diethyl ethoxymethylenemalonate (DEEM). Subsequent chlorination of the 4-hydroxy group would then yield the target molecule.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed synthetic route is a multi-step process commencing with the reaction of 2-fluoro-5-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization, saponification, decarboxylation, and a final chlorination step.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((2-fluoro-5-chlorophenyl)amino)methylenemalonate

-

In a round-bottom flask, combine 2-fluoro-5-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 100-110 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting anilinoacrylate intermediate is often used in the next step without further purification.

Rationale: This condensation reaction forms the key acyclic precursor for the subsequent cyclization. The reaction is typically driven by the removal of ethanol.

Step 2: Synthesis of 7-Chloro-8-fluoro-4-hydroxyquinoline

-

Add the crude anilinoacrylate intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes to effect thermal cyclization.

-

Cool the reaction mixture and add a solution of sodium hydroxide (e.g., 10% aqueous solution) to saponify the ester.

-

Reflux the mixture for 1-2 hours until the saponification is complete.

-

Cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

-

Filter the precipitate and resuspend it in a high-boiling point solvent.

-

Heat the suspension to effect decarboxylation, which typically occurs at temperatures above 230 °C.

-

Cool the reaction mixture and isolate the precipitated 7-chloro-8-fluoro-4-hydroxyquinoline by filtration.

Rationale: The high temperature facilitates the intramolecular cyclization to form the quinoline ring. Subsequent saponification and decarboxylation are standard procedures to remove the ester group at the 3-position.

Step 3: Synthesis of this compound

-

In a flask equipped with a reflux condenser, suspend 7-chloro-8-fluoro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Rationale: Phosphorus oxychloride is a standard and effective reagent for the conversion of 4-hydroxyquinolines to their 4-chloro counterparts.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended, with predicted data based on the analysis of structurally similar compounds.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| H-2 | 8.8 - 9.0 |

| H-3 | 7.4 - 7.6 |

| H-5 | 8.0 - 8.2 |

| H-6 | 7.6 - 7.8 |

Rationale for Predictions: The predicted chemical shifts are extrapolated from known data for 4,7-dichloroquinoline, 8-chloroquinoline, and 4-chloroquinoline. The electron-withdrawing nature of the chlorine and fluorine atoms will generally lead to downfield shifts for adjacent protons and carbons. The C-8 carbon is expected to show a large one-bond coupling constant (¹JCF) with the fluorine atom, which is a characteristic feature in ¹³C NMR spectra of fluorinated aromatic compounds.

3.1.2. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

-

Expected Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z = 215 for the most abundant isotopes (¹²C₉¹H₄³⁵Cl₂¹⁹F¹⁴N).

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.

-

Key Fragmentation Pathways:

-

Loss of a chlorine atom (-Cl) to give a fragment at m/z = 180.

-

Loss of HCN to give a fragment at m/z = 188.

-

Further fragmentation of these primary fragments.

-

Caption: Predicted major fragmentation pathways for this compound.

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: Expected to show characteristic peaks for C=C and C=N stretching in the aromatic region (1500-1600 cm⁻¹) and a strong C-F stretching band (1000-1300 cm⁻¹).

-

Elemental Analysis: Will provide the percentage composition of C, H, N, Cl, and F, which should correspond to the molecular formula C₉H₄Cl₂FN.

-

Melting Point: A sharp melting point will be indicative of a pure compound.

Safety Considerations

The synthesis of this compound should be carried out by trained personnel in a well-ventilated fume hood. The reagents used, particularly phosphorus oxychloride, are corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should be taken during the quenching of phosphorus oxychloride as the reaction is exothermic.

Conclusion

This technical guide has detailed a plausible and robust synthetic route to the novel compound this compound, leveraging the well-established Gould-Jacobs reaction. The proposed multi-step synthesis, starting from commercially available precursors, offers a clear pathway for the production of this promising molecule. The comprehensive characterization section, including predicted spectroscopic and spectrometric data, provides a valuable reference for the identification and quality control of the final product. The strategic incorporation of an 8-fluoro substituent onto the 4,7-dichloroquinoline scaffold opens up new possibilities for the development of next-generation therapeutic agents. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development to explore the potential of this and other novel fluorinated quinoline derivatives.

References

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. [Link]

-

Gould–Jacobs reaction. Wikipedia. [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. PMC - NIH. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

-

4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

-

4,7-Dichloroquinoline. Wikipedia. [Link]

Sources

Foreword: Navigating the Known and the Novel in Quinoline Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dichloro-8-fluoroquinoline

In the landscape of medicinal chemistry, the quinoline scaffold stands as a cornerstone, particularly in the development of antimalarial agents. The compound 4,7-dichloroquinoline is a celebrated intermediate, forming the backbone of crucial drugs like chloroquine and hydroxychloroquine.[1][2] This guide delves into a more nuanced derivative: This compound . While direct, comprehensive experimental data for this specific molecule is not abundant in public literature, its physicochemical profile can be expertly extrapolated from its well-characterized analogue, 4,7-dichloroquinoline, and an understanding of fluorine's role in medicinal chemistry.

This document is structured not as a rigid data sheet, but as a technical narrative. It is designed for the research scientist and drug development professional, providing not just the "what" but the "why" behind the properties and the experimental methodologies used to uncover them. We will proceed by examining the foundational structure of 4,7-dichloroquinoline and then logically deduce the impact of introducing an 8-fluoro group—a common strategy in modern drug design to modulate metabolic stability, binding affinity, and membrane permeability.

Part 1: Molecular and Structural Characterization

The introduction of a fluorine atom to the quinoline core is a deliberate and strategic choice in medicinal chemistry. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's electronic distribution, pKa, and conformational preferences without adding significant steric bulk.

Core Molecular Attributes

The fundamental properties of this compound are derived from its elemental composition. Below is a comparison with its non-fluorinated parent compound.

| Property | This compound (Predicted/Calculated) | 4,7-Dichloroquinoline (Reference) | Justification for Fluorine's Impact |

| Molecular Formula | C₉H₄Cl₂FN | C₉H₅Cl₂N | Substitution of one hydrogen atom with a fluorine atom. |

| Molecular Weight | 216.04 g/mol | 198.05 g/mol [3] | Addition of a fluorine atom (atomic weight ~19) and removal of a hydrogen atom (atomic weight ~1). |

| IUPAC Name | This compound | 4,7-dichloroquinoline[3] | Standard nomenclature rules. |

| Canonical SMILES | C1=C(C=C2C(=C1Cl)N=CC(=C2F)Cl) | C1=CC2=C(C=CN=C2C=C1Cl)Cl[3] | Structural representation. |

| InChIKey | Not available | HXEWMTXDBOQQKO-UHFFFAOYSA-N[3] | Unique molecular identifier. |

The Electronic and Conformational Influence of the 8-Fluoro Group

The placement of a fluorine atom at the C-8 position is electronically significant. Its strong electron-withdrawing nature will decrease the electron density of the aromatic system, particularly the adjacent benzene ring. This has two critical consequences:

-

Modulation of Basicity (pKa) : The quinoline nitrogen's basicity is expected to be lower than that of 4,7-dichloroquinoline due to the inductive effect of the nearby fluorine atom pulling electron density away. This can have profound effects on the molecule's ionization state at physiological pH, impacting solubility, cell permeability, and receptor binding.

-

Dipole Moment Alteration : The C-F bond introduces a strong dipole, altering the molecule's overall polarity. This can influence crystal packing, solubility in polar versus non-polar solvents, and interactions with biological targets.

Part 2: Physical and Chemical Properties

Physical State and Solubility

| Property | Reference Data (4,7-Dichloroquinoline) | Predicted Profile (this compound) |

| Appearance | White to pale brown crystalline powder.[4][5] | Expected to be a similar crystalline solid. |

| Melting Point | 81-86 °C.[5][6][7] | Likely higher due to increased molecular weight and potentially stronger intermolecular forces (dipole-dipole interactions) from the C-F bond. |

| Boiling Point | ~317 °C (extrapolated).[1] | Expected to be higher than the reference compound due to increased molecular weight. |

| Solubility | Insoluble in water[4][5][6]; Soluble in chloroform (50 mg/mL).[5][8][9] | Expected to remain poorly soluble in water. Solubility in organic solvents like chloroform should be comparable or slightly altered based on polarity changes. |

Chemical Stability and Reactivity

Based on its analogue, this compound is expected to be stable under normal storage conditions at room temperature in a closed container.[6] The primary site of reactivity is the chlorine atom at the C-4 position, which is highly susceptible to nucleophilic substitution. This is the key reaction used to synthesize chloroquine and other 4-aminoquinoline derivatives.[1][2] The C-7 chlorine is significantly less reactive. The 8-fluoro substituent is generally stable and not easily displaced.

Hazardous Decomposition: Under fire conditions, decomposition can produce toxic fumes including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[10] The presence of fluorine would also lead to the formation of hydrogen fluoride (HF).

Part 3: Analytical and Spectroscopic Characterization

Characterizing a novel compound like this compound requires a suite of analytical techniques. The data below is predictive, based on the known spectra of quinolines and the established effects of halogen substituents.

Expected Spectroscopic Data

-

¹H NMR : The proton NMR spectrum is expected to be complex due to the limited number of protons on the aromatic system. The proton on C-2 would likely appear as a doublet coupled to the proton on C-3. The remaining aromatic protons would show characteristic splitting patterns influenced by both chloro and fluoro substituents.

-

¹³C NMR : The spectrum will show 9 distinct carbon signals. The carbons attached to the halogens (C-4, C-7, C-8) will be significantly influenced. The C-8 signal will show a large one-bond coupling to the ¹⁹F nucleus, and adjacent carbons will show smaller two- and three-bond couplings.

-

¹⁹F NMR : This is a critical technique for fluorinated compounds. A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the molecule. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern).

-

Infrared (IR) Spectroscopy : Key vibrational bands would include C=C and C=N stretching frequencies for the quinoline ring, C-H aromatic stretching, and strong C-Cl and C-F stretching bands in the fingerprint region.

Standard Analytical Workflow

The purity and identity of a synthesized batch of this compound would be confirmed using a combination of chromatographic and spectroscopic methods.

Caption: Analytical workflow for the characterization of this compound.

Part 4: Key Experimental Protocols

The following protocols are standardized methods that a researcher would employ to determine the critical physicochemical properties of this compound.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically resulting in a lower and broader melting range. This protocol uses the capillary method, a standard pharmacopoeial technique.

Methodology:

-

Sample Preparation : Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.

-

Capillary Loading : Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement :

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Reporting : Report the result as a melting range (e.g., 88.5 - 89.5 °C). For a pure compound, this range should be narrow (< 2 °C).

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a lipophilic molecule like this compound, a reversed-phase method is most appropriate. This protocol establishes the purity of the compound by quantifying the area of the main peak relative to any impurity peaks.

Methodology:

-

System Preparation :

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : Water with 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

-

Detector : UV or Diode Array Detector (DAD) set to monitor at a wavelength of maximum absorbance (determined by a preliminary UV scan).

-

-

Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~50 µg/mL.

-

Chromatographic Conditions :

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Gradient Elution :

-

0-2 min: 30% B

-

2-15 min: Ramp from 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 30% B and equilibrate.

-

-

-

Data Analysis : Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

Caption: Workflow for determining compound purity using reversed-phase HPLC.

Part 5: Relevance in Drug Discovery and Development

The true value of understanding the physicochemical properties of this compound lies in its potential as a building block for novel therapeutics. As a derivative of a key antimalarial intermediate, its primary application is in the synthesis of new drug candidates.[2][11]

-

Antimalarial Agents : By reacting the C-4 chlorine with various amines, researchers can create a library of new chloroquine analogues. The 8-fluoro group could potentially enhance efficacy against resistant strains of Plasmodium falciparum or improve the drug's metabolic profile.[11]

-

Antimicrobial and Anticancer Research : The quinoline core is a "privileged scaffold" found in numerous compounds with broad biological activity. This intermediate could be used to develop novel antibacterial agents, leveraging the knowledge gained from the fluoroquinolone class of antibiotics, or explored for applications in oncology.[2][12]

Conclusion

This compound represents a logical next step in the evolution of quinoline-based medicinal chemistry. While it remains a specialized research compound, its physicochemical properties can be confidently predicted through a combination of empirical data from close analogues and a fundamental understanding of physical organic chemistry. This guide provides the foundational knowledge and practical methodologies required for its synthesis, characterization, and strategic deployment in drug discovery programs. Its true potential will be unlocked by the researchers who use it to build the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 4,7-Dichloro-6-fluoroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 2). 4,7-Dichloroquinoline. Retrieved from [Link]

- Overman, L. E., et al. (2016). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (2022). 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. Retrieved from [Link]

-

Sci-Hub. (n.d.). Development of an analytical method for eight fluoroquinolones using solid-phase extraction and liquid chromatography with fluorescence detection. Retrieved from [Link]

-

PubMed. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

-

National Institutes of Health. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of the fluoroquinolones studied in this manuscript. Retrieved from [Link]

-

PubMed Central. (2013). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 4,7-Dichloroquinoline CAS 86-98-6. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

National Institutes of Health. (2012). 4,7-Dichloroquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012). 4,7-Dichloroquinoline. Retrieved from [Link]

-

OUCI. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]

-

ResearchGate. (2004). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from [Link]

-

MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

-

SpectraBase. (n.d.). 8-Fluoro-quinoline. Retrieved from [Link]

- Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.

-

Drugbank. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,7-Dichloroquinoline CAS#: 86-98-6 [m.chemicalbook.com]

- 5. 86-98-6 CAS MSDS (4,7-Dichloroquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4,7-Dichloroquinoline CAS 86-98-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 8. 4,7-Dichloroquinoline = 99 86-98-6 [sigmaaldrich.com]

- 9. 4,7-二氯喹啉 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Section 1: Chemical Identity and Physicochemical Properties

Abstract: This technical guide provides a comprehensive overview of 4,7-Dichloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. While not as extensively documented as its non-fluorinated analog, 4,7-dichloroquinoline, this compound serves as a critical building block for novel therapeutic agents. This document details its chemical identity, physicochemical properties, logical synthetic pathways, reactivity, and potential applications, with a focus on its role as a scaffold for advanced pharmaceutical intermediates. Safety protocols and a representative experimental workflow are also provided to equip researchers with field-proven insights for its effective use.

This compound is a polysubstituted heterocyclic aromatic compound. The strategic placement of its substituents—two chlorine atoms and one fluorine atom—on the quinoline core imparts unique electronic properties and reactivity, making it a valuable synthon in organic chemistry.

While a specific CAS Number for this compound is not widely cataloged, its molecular identity is well-defined. For reference, the closely related compound 4-Chloro-8-fluoroquinoline is assigned CAS Number 63010-72-0 [1]. The parent compound, 4,7-Dichloroquinoline , has the CAS Number 86-98-6 [2][3][4]. The introduction of the 8-fluoro group is a key modification aimed at modulating the scaffold's biological and physical properties.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₄Cl₂FN | [5][6] |

| Molecular Weight | 216.04 g/mol | [6] |

| Appearance | Expected to be a white to light yellow solid/crystalline powder | |

| Solubility | Expected to have limited solubility in water, but be soluble in common organic solvents like ethanol, acetone, and DMF | [7] |

The structure of this compound is depicted below. The fluorine atom at the C-8 position, adjacent to the heterocyclic nitrogen, exerts a strong inductive electron-withdrawing effect, which can significantly influence the reactivity of the entire ring system, particularly the lability of the chlorine atom at the C-4 position.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Manufacturing Insights

The synthesis of this compound is not explicitly detailed in readily available literature. However, a logical and robust synthetic strategy can be extrapolated from well-established methods for analogous compounds, such as the Gould-Jacobs reaction or the Conrad-Limpach synthesis, followed by chlorination.[2]

A plausible synthetic route would begin with a suitably substituted aniline, in this case, 2-fluoro-5-chloroaniline . The choice of this starting material is critical as it correctly positions the future chloro and fluoro substituents of the final quinoline ring.

Conceptual Synthetic Workflow:

-

Condensation: The substituted aniline is reacted with an appropriate three-carbon building block, such as diethyl ethoxymethylenemalonate (EMME). This condensation reaction forms an enamine intermediate.

-

Thermal Cyclization: The enamine intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A). This induces an intramolecular cyclization to form the quinoline ring system, yielding a 4-hydroxyquinoline derivative.

-

Chlorination: The final and most critical step is the conversion of the 4-hydroxy group to a chloro group. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride.[7] This step is crucial as it installs the highly reactive C-4 chloro group, which is the primary site for further functionalization.

Caption: Plausible synthetic workflow for this compound.

Expertise-Driven Rationale: This synthetic approach is favored in industrial settings because it utilizes readily available starting materials and proceeds through generally high-yielding steps. The thermal cyclization is a robust and scalable reaction. The final chlorination with POCl₃ is a standard and effective method for producing 4-chloroquinolines, which are pivotal intermediates for drug synthesis.[2][8]

Section 3: Reactivity and Application in Drug Discovery

The true value of this compound for a medicinal chemist lies in its predictable and exploitable reactivity. The quinoline core is an established "privileged scaffold" in drug discovery, and its reactivity is well-understood.

Key Reactive Site: The C-4 Position

The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SₙAr) .[9] This is the cornerstone of its utility. The electron-withdrawing nature of the ring nitrogen activates the C-4 position towards attack by nucleophiles. This allows for the straightforward introduction of various side chains, which is a common strategy in the synthesis of many active pharmaceutical ingredients (APIs).[10]

-

Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is enhanced by the electron-withdrawing quinoline nitrogen, making the reaction kinetically favorable. The presence of the 8-fluoro substituent further enhances the electrophilicity of the quinoline ring through its inductive effect, potentially increasing the rate of SₙAr at the C-4 position compared to the non-fluorinated analog.

The Role of the C-7 Chloro and C-8 Fluoro Substituents

While the C-4 chloro is the primary reactive handle, the other substituents are not mere spectators. They play a crucial role in modulating the final properties of the derivative molecules:

-

C-7 Chloro Group: This group is significantly less reactive to SₙAr than the C-4 chloro. Its primary role is to modify the lipophilicity and electronic properties of the scaffold. In many antimalarial drugs like chloroquine and amodiaquine, the 7-chloro group is essential for activity.[8][11]

-

C-8 Fluoro Group: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (through potential hydrogen bonding or dipole interactions), and alter pKa.[12] Its placement at C-8 can influence the basicity of the quinoline nitrogen, which is critical for the mechanism of action of many quinoline-based drugs that accumulate in acidic cellular compartments.[9]

Sources

- 1. 4-Chloro-8-fluoroquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 4,7-Dichloro-2-(difluoromethyl)-8-fluoroquinoline | C10H4Cl2F3N | CID 62891777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,7-Dichloro-6-fluoroquinoline | C9H4Cl2FN | CID 21101953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,7-Dichloro-8-fluoroquinoline: A Technical Guide for Researchers

Introduction

4,7-Dichloro-8-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. As a structural analog of widely used antimalarial compounds, its unique substitution pattern offers a scaffold for the design of novel therapeutic agents.[1] A thorough understanding of its molecular structure and physicochemical properties is paramount for its application in synthesis and biological screening. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of such molecules.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide will leverage the comprehensive data available for the closely related precursor, 4,7-dichloroquinoline, as a foundational reference. By applying established principles of spectroscopic interpretation and considering the predictable electronic effects of fluorine substitution, we will construct a detailed and scientifically grounded prediction of the NMR, IR, and MS spectra of this compound. This approach is designed to empower researchers, scientists, and drug development professionals with the critical knowledge needed to identify, characterize, and utilize this important chemical entity.

Molecular Structure and Numbering

A clear understanding of the molecular framework is essential for interpreting spectroscopic data. The quinoline ring system is numbered systematically, and this convention will be used throughout this guide for the assignment of spectral signals.

Diagram 1: Molecular Structure and Numbering of this compound

Caption: Through-bond coupling pathway between H-6 and F-8.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Comparison of Experimental ¹³C NMR Data for 4,7-Dichloroquinoline and Predicted Data for this compound (in CDCl₃)

| Carbon | 4,7-Dichloroquinoline (δ, ppm) | Predicted this compound (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | ~152 | ~152 | s | - |

| C-3 | ~123 | ~123 | s | - |

| C-4 | ~142 | ~142 | s | - |

| C-4a | ~149 | ~149 | d | J(C4a-F8) ≈ 2-4 |

| C-5 | ~128 | ~128 | d | J(C5-F8) ≈ 3-5 |

| C-6 | ~127 | ~127 | d | J(C6-F8) ≈ 1-3 |

| C-7 | ~135 | ~135 | d | J(C7-F8) ≈ 15-20 |

| C-8 | ~127 | ~155-160 | d | J(C8-F8) ≈ 240-260 |

| C-8a | ~148 | ~148 | d | J(C8a-F8) ≈ 10-15 |

Expertise & Experience: Rationale for Predicted ¹³C NMR Shifts and Couplings

-

Directly Bonded Carbon (C-8): The most significant effect will be observed for C-8, which is directly attached to the fluorine atom. A large downfield shift is expected due to the high electronegativity of fluorine, and a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz will be observed, resulting in a doublet. [2]* Ortho and Meta Carbons (C-7, C-8a, C-5): The carbons ortho and meta to the C-F bond will also exhibit coupling to the fluorine nucleus. The two-bond coupling (²JCF) to C-7 and C-8a will be in the range of 10-20 Hz, while the three-bond coupling (³JCF) to C-5 will be smaller, around 3-5 Hz. [2]These carbons will appear as doublets in the ¹³C NMR spectrum.

-

Other Carbons: The carbons further away from the C-F bond (C-2, C-3, C-4, C-4a, C-6) will experience minimal changes in their chemical shifts and may show very small or unresolved long-range couplings to fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment.

Predicted ¹⁹F NMR Data for this compound

-

Chemical Shift (δ, ppm): For an aromatic fluorine, the chemical shift is expected to be in the range of -110 to -140 ppm relative to CFCl₃. The precise value will be influenced by the presence of the two chlorine atoms and the nitrogen in the quinoline ring system.

-

Multiplicity: The ¹⁹F signal will be split by the neighboring protons. The primary coupling will be with H-6, resulting in a doublet of doublets due to the additional smaller coupling with H-5.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3100-3000 | C-H stretching (aromatic) | Characteristic for C-H bonds on an aromatic ring. |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) | Multiple bands are expected in this region due to the vibrations of the quinoline ring system. |

| ~1250-1000 | C-F stretching | The strong C-F bond will give rise to a characteristic absorption in this region. |

| ~850-750 | C-Cl stretching | The C-Cl stretching vibrations are typically found in this region. |

| ~900-650 | C-H out-of-plane bending | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

Expertise & Experience: Rationale for Predicted IR Absorptions

The IR spectrum of this compound is expected to be similar to that of 4,7-dichloroquinoline, with the addition of a strong absorption band corresponding to the C-F stretching vibration. The exact positions of the C=C and C=N stretching frequencies may be slightly shifted due to the electronic influence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Predicted Mass Spectrometry Data for this compound

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₄Cl₂FN. The nominal molecular weight is 215 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of isotopes. The relative abundances of these isotopic peaks will be determined by the natural abundances of ³⁵Cl and ³⁷Cl. The expected pattern will be M⁺ (100%), (M+2)⁺ (~65%), and (M+4)⁺ (~10%).

-

Key Fragmentation Pathways: The fragmentation of halogenated aromatic compounds in the mass spectrometer is often initiated by the loss of a halogen atom or a small neutral molecule.

Diagram 3: Predicted Key Fragmentation Pathways for this compound

Caption: Predicted major fragmentation pathways for this compound.

Expertise & Experience: Rationale for Predicted Fragmentation

-

Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (•Cl) to form a more stable cation. This would result in a fragment ion at m/z 180.

-

Loss of a Fluorine Radical: The C-F bond is stronger than the C-Cl bond, so the loss of a fluorine radical (•F) is generally less favorable. However, it may still be observed, leading to a fragment at m/z 196.

-

Loss of HCN: Following the initial loss of a halogen, the quinoline ring can undergo further fragmentation. A characteristic loss for nitrogen-containing heterocyclic compounds is the elimination of a neutral molecule of hydrogen cyanide (HCN), which would lead to a fragment at m/z 153 from the [M-Cl]⁺ ion.

Experimental Protocols: A Best-Practice Approach

For researchers aiming to acquire experimental data for this compound, the following protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Typical spectral width: 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

¹⁹F NMR can be performed with or without proton decoupling. A coupled spectrum will provide valuable information on H-F coupling constants.

-

Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.

-

Use an external reference standard such as CFCl₃.

-

Typical spectral width: -100 to -200 ppm.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a rapid and simple method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are useful for confirming the molecular weight with minimal fragmentation.

-

-

Mass Analyzer:

-

A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for understanding the spectroscopic characteristics of this compound. By leveraging the known data of its non-fluorinated analog and applying fundamental spectroscopic principles, we have predicted the key features of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, aiding in the identification, characterization, and quality control of this important molecule. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data, which will be essential for the continued exploration of the therapeutic potential of this compound and its derivatives.

References

-

SpectraBase. 8-Fluoro-quinoline. [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

PubMed. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. [Link]

-

PubChem. 4,7-Dichloro-6-fluoroquinoline. [Link]

-

ResearchGate. 4,7-Dichloroquinoline. [Link]

-

National Center for Biotechnology Information. 4,7-Dichloroquinoline. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

-

MDPI. Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. [Link]

-

University of Calgary. 19Flourine NMR. [Link]

Sources

A Technical Guide to the Predicted Biological Activities of 4,7-Dichloro-8-fluoroquinoline: A Structure-Based Postulate for Drug Discovery

Introduction

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, characterized by a fused benzene and pyridine ring system.[1][2] This heterocyclic core is present in a vast array of natural products and synthetic compounds, demonstrating a remarkable spectrum of pharmacological activities.[2][3][4][5] Quinoline-based drugs have been pivotal in treating diseases ranging from malaria to cancer and bacterial infections.[2][6]

This guide focuses on a specific, yet underexplored, derivative: 4,7-Dichloro-8-fluoroquinoline . A thorough review of current scientific literature reveals a lack of direct experimental data on the biological activities of this precise molecule. However, its distinct structural features provide a robust foundation for predicting its potential therapeutic applications. As Senior Application Scientists, we often guide research based on such structure-activity relationship (SAR) hypotheses. This document, therefore, serves as a technical prospectus, outlining the most probable biological activities of this compound and providing the detailed experimental frameworks required to validate these predictions.

Our analysis is predicated on three key structural motifs:

-

The 4,7-Dichloroquinoline Core : This arrangement is famously the backbone of the antimalarial drug chloroquine, immediately suggesting potential antiprotozoal activity.[7][8]

-

The 8-Fluoro Substituent : Fluorine substitution is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and overall potency. Its presence is a hallmark of the powerful fluoroquinolone class of antibiotics.[9]

-

General Halogenation : The presence of multiple halogens (two chlorine, one fluorine) on an aromatic system is frequently associated with enhanced cytotoxicity and kinase inhibitory effects in anticancer agents.[10]

This guide will dissect the potential of this compound in three primary therapeutic areas: oncology, microbiology, and protozoology. For each area, we will present the scientific rationale, postulate the likely mechanisms of action, and provide detailed, field-proven protocols for experimental validation.

Chapter 1: Postulated Anticancer Activity

Rationale for Investigation

The quinoline nucleus is a well-established pharmacophore in oncology.[1][11] Numerous quinoline derivatives have shown potent activity by arresting the cell cycle, inducing apoptosis, inhibiting angiogenesis, and disrupting cell migration.[1][12] The addition of halogen atoms to the quinoline ring often enhances these cytotoxic effects.[13] Given that this compound is a polyhalogenated aromatic system, it stands as a strong candidate for possessing significant anticancer properties.

Potential Mechanisms of Action

A primary mechanism for many quinoline-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[14] Several FDA-approved kinase inhibitors, such as Bosutinib and Lenvatinib, are built upon a quinoline scaffold.[15][16][17] These drugs typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Key kinase families often targeted by quinoline derivatives include EGFR, VEGFR, c-Met, and Src.[17][18] It is plausible that this compound could similarly inhibit one or more protein kinases, thereby disrupting cancer cell proliferation and survival signals.

Caption: Postulated inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Certain quinolone structures, particularly fluoroquinolones, can function as topoisomerase poisons.[19] While their primary targets are bacterial topoisomerases, some derivatives exhibit activity against human type II topoisomerases.[19] These enzymes are crucial for managing DNA topology during replication. By stabilizing the transient DNA-enzyme complex, these agents lead to double-strand breaks and ultimately trigger apoptotic cell death. This mechanism is shared by established chemotherapeutics like etoposide and doxorubicin.[18]

Experimental Workflow for In Vitro Evaluation: Cytotoxicity Screening

To perform an initial assessment of cytotoxic potential, the MTT assay is a robust, colorimetric, and high-throughput method that measures the metabolic activity of viable cells.[20][21] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living cells.[22][23]

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".

-

Incubate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[23]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Results should be summarized in a table to allow for easy comparison of the compound's potency across different cancer cell types.

| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical Data] |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| U87-MG | Glioblastoma | 7.3 |

| Cisplatin | Positive Control | Varies (e.g., 1-10 µM) |

An IC₅₀ value in the low micromolar range would be considered a promising result, warranting further investigation into the specific mechanism of action through assays like cell cycle analysis (flow cytometry) and apoptosis detection (Annexin V staining).

Chapter 2: Predicted Antimicrobial Potential

Rationale for Investigation

The term "fluoroquinolone" is synonymous with a powerful class of broad-spectrum antibiotics.[9] These drugs, such as Ciprofloxacin and Levofloxacin, are characterized by a quinoline core with a fluorine atom, typically at the C6-position, which is crucial for their potent activity. Although this compound has its fluorine at the C8-position, this substitution still warrants a thorough investigation of its antibacterial properties. The electronic effects of the fluorine atom, combined with the other substituents, could confer significant activity against a range of bacterial pathogens.[6][24]

Potential Mechanism of Action

The established mechanism for fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

-

DNA Gyrase (Gram-negative bacteria): This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. Inhibition leads to a cessation of these processes.

-

Topoisomerase IV (Gram-positive bacteria): This enzyme is responsible for decatenating (separating) replicated circular chromosomes. Its inhibition prevents cell division.

By targeting these enzymes, this compound could effectively halt bacterial replication, leading to cell death.

Experimental Protocol for In Vitro Evaluation: Minimum Inhibitory Concentration (MIC)

The most fundamental measure of an antibiotic's efficacy is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[25] The broth microdilution method is a standardized and widely used technique for determining MIC values.[26][27]

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Prepare a stock solution of this compound in DMSO and dilute it in CAMHB to twice the highest desired test concentration. Add 200 µL of this solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.

-

Well 11 serves as the positive growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

-

Preparation of Bacterial Inoculum:

-

Select bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

From a fresh agar plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final target inoculum density of 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (1 through 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, examine the plate for visible turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[25]

-

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. apjhs.com [apjhs.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijmphs.com [ijmphs.com]

- 19. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. clyte.tech [clyte.tech]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 25. microbe-investigations.com [microbe-investigations.com]

- 26. protocols.io [protocols.io]

- 27. researchgate.net [researchgate.net]

The Ascendancy of 8-Fluoroquinolines: A Technical Guide to a Privileged Scaffold in Drug Discovery

The 8-fluoroquinoline core is a cornerstone in modern medicinal chemistry, representing a "privileged scaffold" that has given rise to a multitude of therapeutic agents. The strategic incorporation of a fluorine atom at the C8 position of the quinoline ring system imparts unique electronic properties and metabolic stability, leading to compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of 8-fluoroquinoline derivatives, delving into their synthesis, diverse biological applications, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile chemical entity.

The Strategic Advantage of the 8-Fluoro Group: An Overview

The quinolone scaffold itself has a long history in drug discovery, with early examples like nalidixic acid paving the way for the development of potent antibacterial agents.[1][2] The introduction of a fluorine atom at the C6 position led to the highly successful class of fluoroquinolone antibiotics.[3][4] Further structural modifications, including the placement of a fluorine atom at the 8-position, have been shown to significantly enhance antimicrobial effectiveness by improving oral absorption and activity against anaerobic bacteria.[5] Beyond antimicrobial applications, this structural motif has proven to be a fertile ground for the discovery of novel anticancer and neurological agents.[6] The electron-withdrawing nature of the fluorine atom at C8 can influence the acidity of the N1 proton and the overall electronic distribution of the molecule, thereby modulating its interaction with biological targets.[5]

Synthetic Strategies for 8-Fluoroquinoline Derivatives

The construction of the 8-fluoroquinoline core and the subsequent derivatization are crucial steps in the drug discovery process. A common and effective synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction on a pre-functionalized quinolone precursor.

Core Synthesis via Nucleophilic Aromatic Substitution

A versatile starting material for the synthesis of many 8-fluoroquinoline derivatives is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The presence of the electron-withdrawing nitro group at the 8-position facilitates the nucleophilic substitution at the C7 position by various amines.[7][8]

Experimental Protocol: Synthesis of 7-Amino-Substituted 8-Nitrofluoroquinolone Derivatives [7][9]

-

Starting Material: 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Reaction: The starting material is dissolved in a suitable solvent such as dimethylformamide (DMF) or pyridine.

-

Nucleophile Addition: The desired primary or secondary amine (e.g., p-toluidine, p-chloroaniline) is added to the solution.

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the substitution reaction. The temperature and reaction time are optimized based on the reactivity of the amine.

-

Work-up and Purification: After the reaction is complete, the product is isolated by precipitation or extraction. Purification is achieved through recrystallization or column chromatography to yield the desired 7-amino-substituted 8-nitrofluoroquinolone derivative.

Caption: General workflow for the synthesis of 7-amino-substituted 8-nitrofluoroquinolone derivatives.

Biological Activities of 8-Fluoroquinoline Derivatives

The 8-fluoroquinoline scaffold is a versatile platform that has been exploited to develop agents with a wide range of biological activities, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity: Targeting Bacterial DNA Synthesis

The hallmark of fluoroquinolones is their potent antibacterial activity, which stems from their ability to inhibit bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[10] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[11]

Mechanism of Action: Antibacterial

The 8-fluoroquinoline derivatives form a stable ternary complex with the bacterial topoisomerase and DNA. This complex prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks. DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[4]

Caption: Anticancer mechanisms of 8-fluoroquinoline derivatives.

Quantitative Data: Half-Maximal Inhibitory Concentration (IC50)

The cytotoxic potency of anticancer agents is typically measured by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin-chalcone hybrid 8 | Leukemia | 0.21 - 57.6 | [12] |

| Piperonal ciprofloxacin hydrazone 26 | SMMC-7721 (hepatocarcinoma) | 2.96 | [12] |

| Piperonal ciprofloxacin hydrazone 26 | MCF-7 (breast cancer) | 3.71 | [12] |

| Ortho-phenol chalcone derivative 97 | A549 (lung cancer) | 27.71 | [6] |

| Ortho-phenol chalcone derivative 97 | HepG2 (hepatoma) | 22.09 | [6] |

Neurological Effects and Considerations

While therapeutically beneficial, some fluoroquinolones have been associated with neurological side effects. [13]These effects are thought to be mediated through the inhibition of GABA receptors and the activation of N-methyl-D-aspartate (NMDA) receptors. [13][14]The ability of these compounds to cross the blood-brain barrier is a key factor in their neurotoxic potential. [13]Conversely, the neuro-modulatory properties of quinoline derivatives are also being explored for potential therapeutic applications in neurodegenerative diseases. [15][16]However, this remains an area of active research, and caution is advised when developing 8-fluoroquinoline derivatives intended for CNS applications.

Structure-Activity Relationships (SAR)

The biological activity of 8-fluoroquinoline derivatives is highly dependent on the nature and position of various substituents on the quinolone ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

-

N1-Substituent: A cyclopropyl group at the N1 position is often optimal for overall potency. [5]* C3-Carboxylic Acid: The carboxylic acid group at the C3 position is essential for binding to DNA gyrase. [17]* C5-Substituent: An amino group at the C5 position generally improves overall potency. [5]* C6-Fluorine: The fluorine atom at the C6 position is a hallmark of modern fluoroquinolones and is crucial for broad-spectrum antibacterial activity. [3]* C7-Substituent: The substituent at the C7 position significantly influences the antibacterial spectrum and potency. Bulky substituents like piperazine or pyrrolidine rings can enhance activity against Gram-positive bacteria and increase serum half-life. [5]The lipophilicity of the C7 substituent can also direct activity, with more lipophilic groups favoring activity against Gram-positive strains. [7][8]* C8-Position: A halogen (F or Cl) at the C8 position enhances oral absorption and activity against anaerobes. [5]However, a halogen at this position has also been associated with phototoxicity. [5][18]A methoxy group at C8 can increase stability against UV irradiation. [18]

Caption: Key structure-activity relationships of 8-fluoroquinoline derivatives.

Conclusion and Future Directions

The 8-fluoroquinoline scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a diverse array of therapeutic agents. Its well-established antimicrobial properties continue to be refined to combat emerging drug resistance, while its potential in oncology is an exciting and rapidly evolving field. The ability to fine-tune the biological activity through systematic structural modifications underscores the power of medicinal chemistry in addressing unmet medical needs.

Future research in this area will likely focus on several key aspects:

-

Novel C7 and C8 modifications: To enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.

-

Hybrid molecules: Combining the 8-fluoroquinoline core with other pharmacophores to create multi-target agents.

-

Targeted delivery: Developing strategies to deliver these potent compounds specifically to cancer cells or sites of infection to minimize off-target effects.

-

Exploration of new therapeutic areas: Investigating the potential of 8-fluoroquinoline derivatives in other diseases, such as neurodegenerative disorders and parasitic infections, warrants further investigation.

The continued exploration of the chemical space around the 8-fluoroquinoline nucleus holds immense promise for the discovery of the next generation of life-saving medicines.

References

- The Diverse Biological Landscape of 8-Fluoroquinoline-3-carboxamide Deriv

- Synthesis and antibacterial properties of new 8-nitrofluoroquinolone deriv

- Structure-activity and Structure-Side-Effect Relationships for the Quinolone Antibacterials. PubMed.

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Deriv

- Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.

- Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradi

- From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents. PMC - PubMed Central.

- Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Oxford Academic.

- Recent Development of Fluoroquinolone Deriv

- Structure-activity relationships of the fluoroquinolones. ASM Journals.

- The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Taylor & Francis Online.

- The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI.

- 260 quinolones for applications in medicinal chemistry: synthesis and structure.

- Insights on Fluoroquinolones as Anti-Bacterial Drugs. Opast Publishing Group.

- Quinolone antibiotic. Wikipedia.

- Quinolones & fluoroquinolones-medicinal chemistry. | PPTX. Slideshare.

- Scientists discover two repurposed drugs that arrest neurodegener

- Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. PMC.

- Microbial Infections Are a Risk Factor for Neurodegener

- Fluoroquinolone-Associated Movement Disorder: A Liter

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinolones & fluoroquinolones-medicinal chemistry. | PPTX [slideshare.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. opastpublishers.com [opastpublishers.com]

- 12. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoroquinolone-Associated Movement Disorder: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scientists discover two repurposed drugs that arrest neurodegeneration in mice | University of Cambridge [cam.ac.uk]

- 16. Frontiers | Microbial Infections Are a Risk Factor for Neurodegenerative Diseases [frontiersin.org]

- 17. societachimica.it [societachimica.it]

- 18. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of 4,7-Dichloro-8-fluoroquinoline Bioactivity

Abstract

The convergence of computational power and advanced algorithms has revolutionized early-stage drug discovery, enabling the rapid profiling of novel chemical entities with minimal resource expenditure.[1][2] This guide provides an in-depth technical workflow for the in silico prediction of the bioactivity of 4,7-dichloro-8-fluoroquinoline, a compound for which extensive biological data is not publicly available. We will navigate the logical progression from target hypothesis generation to multi-faceted computational analysis, including molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section is designed not merely as a protocol but as a strategic framework, explaining the causality behind methodological choices to ensure a self-validating and robust predictive outcome. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery and prioritize experimental validation.

Introduction: The Rationale for an In Silico First Approach

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the antimicrobial and anticancer domains.[3][4] Fluoroquinolones, for instance, are a major class of antibiotics.[5] The specific compound, this compound, represents a novel chemical entity whose biological potential is largely unexplored. Its structural similarity to 4,7-dichloroquinoline, a known intermediate for antimalarial drugs like chloroquine and hydroxychloroquine, suggests a potential starting point for investigation but demands a comprehensive and unbiased evaluation.[6][7]

Embarking on a full-scale experimental screening of a novel compound is a costly and time-consuming endeavor.[8] Computational methods, collectively known as in silico drug design, offer a powerful alternative to generate data-driven hypotheses, prioritize resources, and design more intelligent, focused experiments.[1][9] This guide treats this compound as a case study, demonstrating a holistic workflow that integrates multiple predictive techniques to build a comprehensive bioactivity profile.

The Integrated In Silico Workflow

The power of in silico prediction lies not in a single method but in the convergence of evidence from multiple, orthogonal approaches. Our workflow is designed as a cascade, where the output of one stage informs the input of the next, creating a self-reinforcing and validating analytical loop.

Target Identification: Asking the Right Questions

Before predicting bioactivity, we must first hypothesize a biological target. Without prior experimental data for this compound, we employ computational target identification strategies. This is a crucial step, as the choice of potential targets will dictate all subsequent structure-based analyses.[10][11]

Causality Behind the Choice: We utilize a two-pronged approach. A ligand-based method leverages the principle that structurally similar molecules often share common targets. A structure-based method, or "reverse docking," is unbiased by known ligands and explores the compound's potential to bind to a wide array of protein structures.

Ligand-Based Target Fishing

This method uses the 2D or 3D structure of our compound to search databases for known ligands with high similarity, thereby inferring potential targets.

Experimental Protocol: Target Fishing via Similarity Search

-

Compound Preparation:

-

Generate a 2D structure of this compound.

-

Convert the structure to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

-

-

Database Selection:

-

Choose a large, curated bioactivity database such as ChEMBL, PubChem, or BindingDB. For this protocol, we will use ChEMBL.

-

-

Similarity Search:

-